

TFAX 488: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tfax 488,tfp*

Cat. No.: *B11929191*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of TFAX 488, a green fluorescent dye, and compares its performance with other common alternatives such as Alexa Fluor® 488 and DyLight™ 488. This document is intended to assist researchers in making informed decisions for their specific experimental needs by providing supporting data, detailed experimental protocols, and visualizations of common workflows.

Quantitative Data Summary

The selection of a fluorescent dye is critical for the success of fluorescence-based assays. The following tables summarize the key photophysical properties of TFAX 488 and its alternatives. Brightness is a function of the extinction coefficient and the quantum yield.

Table 1: Spectral and Physicochemical Properties of Green Fluorescent Dyes

Property	TFAX 488, SE	TFAX 488, TFP	Alexa Fluor® 488	DyLight™ 488
Excitation Max (nm)	495[1][2]	495	495-499	493[3]
Emission Max (nm)	515[1]	515	519-520	518
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	73,000	73,000	~71,000	70,000
Quantum Yield (Φ)	0.92	0.92	0.92	Not specified
Reactive Group	NHS ester	TFP ester	NHS ester, TFP ester	NHS ester
Reactivity	Primary amines	Primary amines	Primary amines	Primary amines
pH Sensitivity	Insensitive (pH 4-10)	Insensitive (pH 4-10)	Insensitive (pH 4-10)	Insensitive (pH 4-9)

Table 2: Performance Characteristics

Characteristic	TFAX 488	Alexa Fluor® 488	DyLight™ 488
Brightness	Bright	Very Bright	Bright
Photostability	Photostable	Highly Photostable	Photostable
Comparative Brightness Data	Not explicitly quantified in searches	Significantly brighter than DyLight 488.	Less bright than Alexa Fluor 488.

Experimental Protocols

Detailed methodologies for common applications of amine-reactive dyes like TFAX 488 are provided below. These protocols are based on established methods for spectrally similar dyes and can be adapted for TFAX 488.

Protocol 1: Antibody Conjugation with TFAX 488, SE/TFP

This protocol outlines the general procedure for labeling antibodies with amine-reactive TFAX 488 succinimidyl ester (SE) or tetrafluorophenyl (TFP) ester.

Materials:

- Antibody (or other protein) in amine-free buffer (e.g., PBS)
- TFAX 488, SE or TFAX 488, TFP
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate, pH 8.3
- Purification column (e.g., gel filtration)
- Reaction tubes

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in a buffer free of primary amines, such as phosphate-buffered saline (PBS).
 - Adjust the antibody concentration to 1-2 mg/mL.
- Dye Preparation:
 - Allow the vial of TFAX 488, SE or TFP to warm to room temperature.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO.
- Labeling Reaction:

- Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.
- Add the reactive TFAX 488 dye to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column.
 - Collect the fractions containing the conjugated antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes the use of TFAX 488-conjugated antibodies for staining intracellular antigens in fixed and permeabilized cultured cells.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Formaldehyde in PBS (Fixation Buffer)
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- 1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)
- TFAX 488-conjugated primary or secondary antibody

- DAPI or Hoechst for nuclear counterstaining (optional)
- Mounting medium

Procedure:

- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
 - Wash the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
- Antibody Incubation:
 - Dilute the TFAX 488-conjugated primary antibody in 1% BSA in PBS to the predetermined optimal concentration.
 - If using an unconjugated primary antibody, incubate with the primary antibody first, wash, and then incubate with a TFAX 488-conjugated secondary antibody.
 - Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS for 5 minutes each.

- Counterstaining and Mounting:
 - If desired, incubate with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 3: Flow Cytometry Staining of Cell Surface Antigens

This protocol provides a method for staining cell surface antigens for analysis by flow cytometry using TFX 488-conjugated antibodies.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- TFX 488-conjugated primary antibody
- (Optional) Fc block to reduce non-specific binding
- Flow cytometry tubes

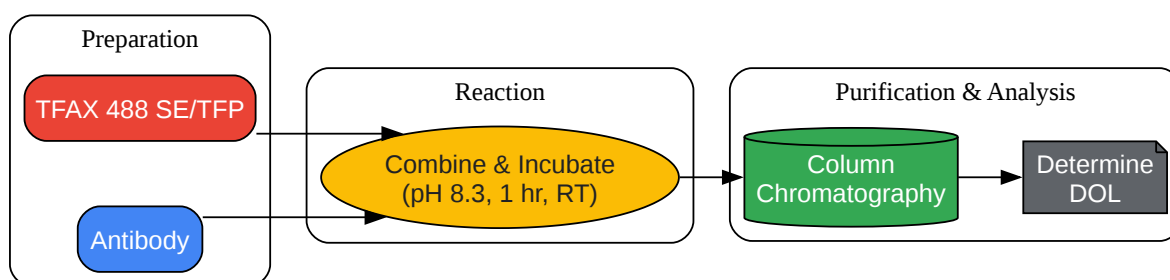
Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).
 - Wash the cells with cold Flow Cytometry Staining Buffer.
 - Adjust the cell concentration to 1×10^7 cells/mL.
- Blocking (Optional):

- To block Fc receptors, incubate the cells with an Fc block for 10-15 minutes on ice.
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
 - Add the predetermined optimal amount of TFX 488-conjugated antibody.
 - Incubate for 20-30 minutes on ice in the dark.
- Washing:
 - Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes.
 - Decant the supernatant.
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer using the appropriate laser and filter settings for TFX 488 (excitation ~488 nm, emission ~515-530 nm).

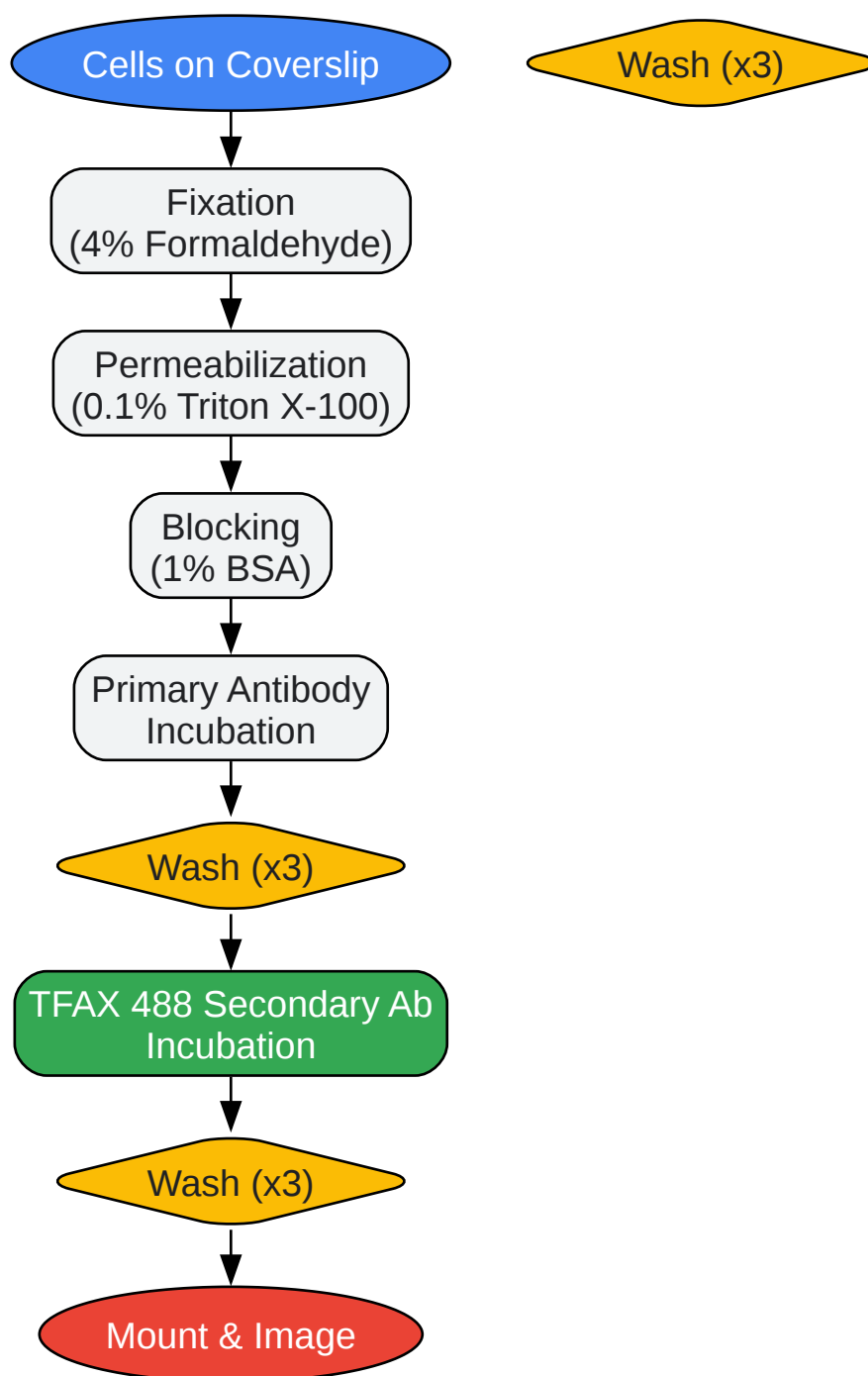
Visualizations

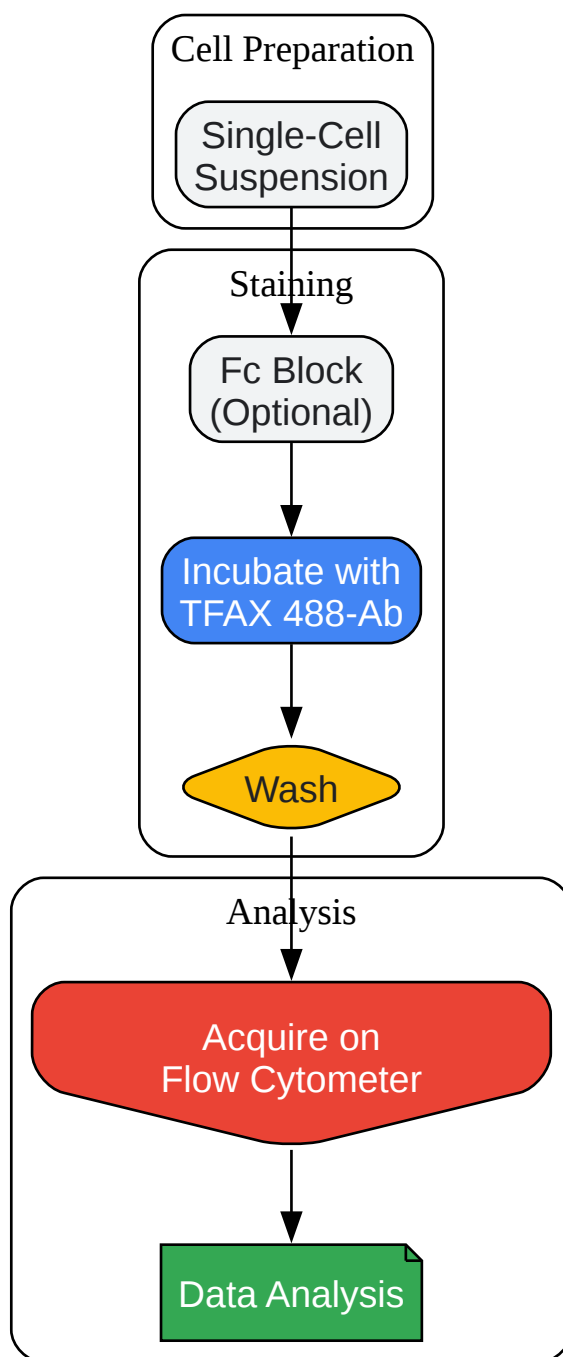
The following diagrams illustrate common workflows and processes relevant to the use of TFX 488.



[Click to download full resolution via product page](#)

Caption: Workflow for conjugating antibodies with TFX 488 amine-reactive dyes.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. leinco.com [leinco.com]
- To cite this document: BenchChem. [TFAX 488: A Comparative Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929191#tfax-488-tfp-review-and-research-citations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com